![molecular formula C13H13F2NOS B2473963 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034208-86-9](/img/structure/B2473963.png)
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone
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Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that can be produced through a specific synthesis method, and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
Photochemical Synthesis in Drug Discovery
Intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been utilized to create 2-azabicyclo[3.2.0]heptanes, which are key building blocks in drug discovery. This approach includes the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).
Synthesis of Novel Derivatives
A synthesis process for novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives has been reported. This process involves a series of reactions including N-alkylation, esterification, sulfonylation, and more. The resulting structures are characterized by 1H NMR and MS (Yuan Zhe-dong, 2013).
Development of Constrained Amino Acids
Research has focused on the synthesis of various conformationally restricted nonchiral pipecolic acid analogues, demonstrating practical synthesis approaches resulting in high yields of these compounds. The key step in these syntheses is a tandem Strecker reaction and intramolecular nucleophilic cyclization (Radchenko et al., 2009).
Application in β-Lactamase Inhibitor Development
CP-45,899, a derivative of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases, showing potential as a β-lactamase inhibitor that extends the antibacterial spectrum of β-lactams (English et al., 1978).
Structural Analyses in Medicinal Chemistry
The structural analyses of optically active penam derivatives, which include 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone, have been conducted to ascertain their absolute configurations, providing valuable insights for medicinal chemistry (Danilovski et al., 1999).
Synthesis of Backbone-Constrained γ-Amino Acid Analogues
Research demonstrates a synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, revealing the framework of an embedded γ-amino butyric acid (GABA), indicative of its potential in the synthesis of backbone-constrained γ-amino acid analogues (Garsi et al., 2022).
Conformational Studies in Organic Chemistry
Conformational studies of 7-azabicyclo[2.2.1]heptane amino acids synthesized from L-serine have been reported. These studies are crucial for understanding the structural and stereochemical aspects in organic chemistry (Hart & Rapoport, 1999).
properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NOS/c14-9-2-1-8(12(15)4-9)3-13(17)16-6-11-5-10(16)7-18-11/h1-2,4,10-11H,3,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVUXFQEQHBYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone |
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